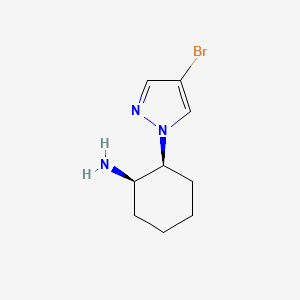
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” is a synthetic organic molecule that features a cyclohexane ring substituted with a bromo-pyrazole moiety and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the bromo group or the pyrazole ring, leading to debromination or hydrogenation products.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Debrominated compounds, hydrogenated pyrazole derivatives.
Substitution: Aminated, thiolated, or alkoxylated products.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biochemical Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-amine
- (1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclohexan-1-amine
- (1R,2S)-2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-amine
Uniqueness
The presence of the bromo group in “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h5-6,8-9H,1-4,11H2/t8-,9+/m1/s1 |
InChI Key |
KXLQXESTFJJXIB-BDAKNGLRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2C=C(C=N2)Br |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


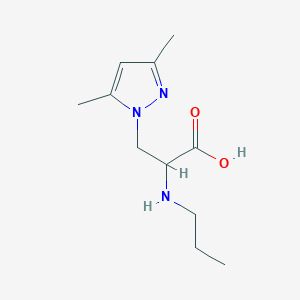
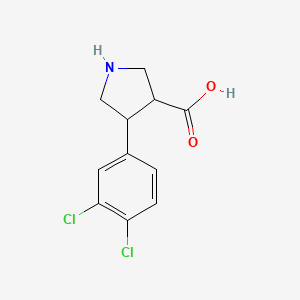
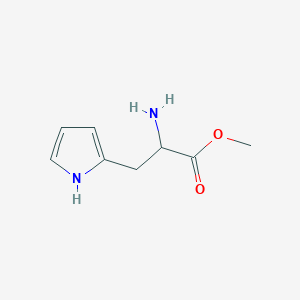
![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
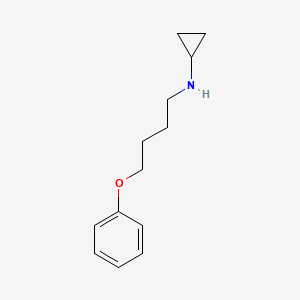
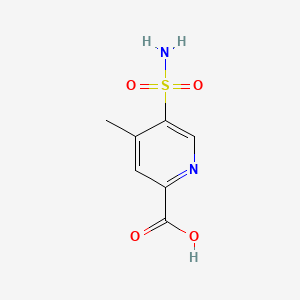
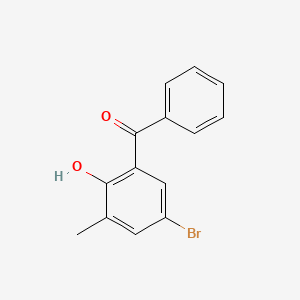
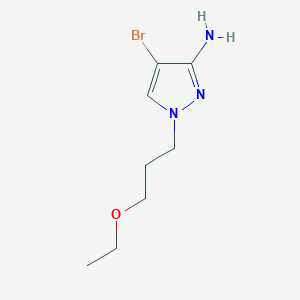
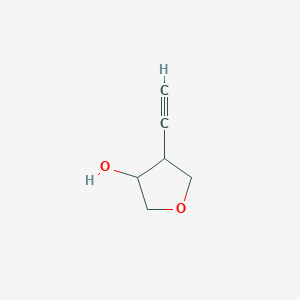
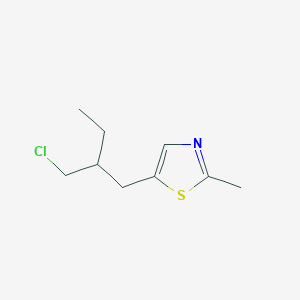
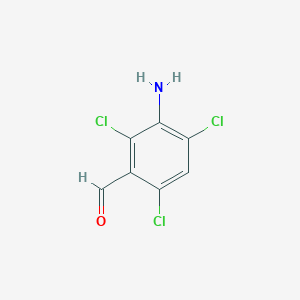
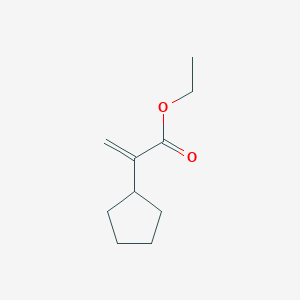
![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)
